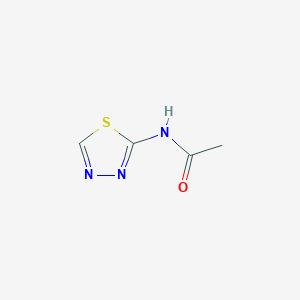

n-(1,3,4-Thiadiazol-2-yl)acetamide

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold in Drug Design

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological processes such as DNA replication. synzeal.com This structural mimicry, coupled with its mesoionic character, facilitates the crossing of biological membranes and interaction with target proteins. synzeal.com The presence of the sulfur atom imparts favorable pharmacokinetic properties and enhances the molecule's ability to bind to biological targets. mdpi.com Consequently, the 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govfigshare.combohrium.com

N-(1,3,4-Thiadiazol-2-yl)acetamide as a Prominent Pharmacophore and Core Structure

This compound serves as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its structure, featuring an acetamide (B32628) group linked to the 1,3,4-thiadiazole core, is a key component in various medicinally active compounds. This compound is also recognized as a process impurity in the manufacturing of the carbonic anhydrase inhibitor acetazolamide (B1664987), highlighting its industrial relevance. synzeal.compharmaffiliates.com The acetamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of its derivatives to biological targets.

Historical Context and Evolution of Research on Thiadiazole Derivatives

The journey of thiadiazole chemistry began with the first synthesis of a 1,3,4-thiadiazole derivative by Emil Fischer in 1882. Since then, the field has expanded exponentially, with a significant focus on the synthesis and biological evaluation of new derivatives. Early research laid the groundwork for understanding the fundamental reactivity and properties of the thiadiazole ring. Over the decades, the focus has shifted towards harnessing its therapeutic potential, leading to the development of numerous thiadiazole-containing drugs. The evolution of synthetic methodologies has enabled the creation of diverse libraries of thiadiazole derivatives, facilitating extensive structure-activity relationship (SAR) studies.

Overview of Key Academic and Research Trajectories for this compound Analogs

Research on analogs of this compound has followed several key trajectories, primarily driven by the pursuit of enhanced biological activity and selectivity.

Anticancer Research: A significant area of investigation has been the development of this compound derivatives as anticancer agents. ijcce.ac.ir Researchers have synthesized and evaluated numerous analogs against various cancer cell lines, with some compounds demonstrating potent cytotoxic activity. mdpi.comsemanticscholar.orgbrieflands.com These studies often involve modifying the substituents on the thiadiazole ring and the acetamide nitrogen to optimize anticancer efficacy.

Anticonvulsant Studies: The structural similarity of the 1,3,4-thiadiazole ring to existing anticonvulsant drugs has prompted extensive research into its derivatives for the treatment of epilepsy. frontiersin.org Several analogs of this compound have shown promising anticonvulsant activity in preclinical models. frontiersin.org

Antimicrobial Investigations: With the rise of antibiotic resistance, the search for new antimicrobial agents is a global priority. Derivatives of this compound have been synthesized and tested against a range of bacterial and fungal pathogens, with some exhibiting significant antimicrobial properties. figshare.comrsc.org

Enzyme Inhibition: The core structure is also a key component in the design of enzyme inhibitors. For instance, acetazolamide, a derivative, is a well-known inhibitor of carbonic anhydrase. Recent research has explored new derivatives as inhibitors of other enzymes, such as acetylcholinesterase. researchgate.net

The following tables summarize some of the key research findings for various analogs of this compound.

| Compound ID | Modification | Biological Activity | Research Focus |

| Analog A | Substitution on the phenyl ring of a benzothiazole (B30560) moiety | Anticonvulsant | Showed 100% protection at 30 mg/kg in the MES test. frontiersin.org |

| Analog B | Diethylamino group attached to the acetamide | Anticonvulsant | Exhibited significant activity against induced convulsions at 30 mg/kg. frontiersin.org |

| Analog C | 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Insecticidal | Utilized as a precursor for various heterocyclic compounds with insecticidal properties. rsc.org |

| Analog D | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Anticancer | Demonstrated inhibitory potency against prostate and neuroblastoma cancer cell lines. brieflands.com |

| Analog E | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Anticancer | Showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com |

| Compound Name | Target Enzyme | Inhibition Data |

| Acetazolamide | Carbonic Anhydrase | Standard inhibitor used for comparison. researchgate.net |

| N-(1,3,4-Thiadiazole-2-yl)acetamide Derivatives | Human Carbonic Anhydrase I & II | Some derivatives showed better activity than Acetazolamide against hCA I and comparable or better activity against hCA II. researchgate.net |

| N-(1,3,4-Thiadiazole-2-yl)acetamide Derivatives | Acetylcholinesterase | Some derivatives showed superior activity compared to the standard agent, tacrine. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGFGFKRNRQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202221 | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-55-5 | |

| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 1,3,4 Thiadiazol 2 Yl Acetamide and Its Derivatives

Direct Synthesis Approaches for the N-(1,3,4-Thiadiazol-2-yl)acetamide Core

The primary synthesis of this compound involves a two-step process: the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring followed by the acylation of the amino group.

The most prevalent method for synthesizing the 2-amino-1,3,4-thiadiazole core is the cyclodehydration of acyl or aroyl thiosemicarbazides. nih.govsbq.org.br This reaction involves treating a suitable thiosemicarbazide (B42300) with a dehydrating agent to induce ring closure. sbq.org.br A variety of acidic reagents have been successfully employed for this purpose, with the choice of reagent often influencing reaction conditions and yields.

Commonly used cyclodehydrating agents include:

Concentrated Sulfuric Acid (H₂SO₄): This is a classic and widely used reagent that effectively promotes the cyclization of thiosemicarbazides, often at low temperatures (e.g., 0 °C). derpharmachemica.comderpharmachemica.commdpi.com

Polyphosphoric Acid (PPA): PPA is another effective dehydrating agent for this transformation. sbq.org.brarabjchem.org

Phosphorus Oxychloride (POCl₃): This reagent is also used to facilitate the cyclization, sometimes under solvent-free or reflux conditions. arabjchem.orgnih.gov

Methane Sulfonic Acid (MeSO₃H): This has been reported as an efficient dehydrating agent, providing high yields and good purity of the resulting thiadiazole. nih.gov

The general mechanism begins with the acylation of a thiosemicarbazide, which is then subjected to acid-catalyzed cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov One-pot syntheses have also been developed, where the in situ formation of the thiosemicarbazide from a carboxylic acid hydrazide and an isothiocyanate is immediately followed by acid-catalyzed cyclization. rsc.org

| Reagent | Typical Conditions | Notes |

| Conc. H₂SO₄ | 0 °C to room temperature | Widely used, provides good yields. derpharmachemica.commdpi.com |

| POCl₃ | Reflux, 60-90 °C | Efficient, can be used in solvent-free conditions. arabjchem.org |

| Polyphosphoric Acid (PPA) | Heating | Effective for various substrates. sbq.org.brarabjchem.org |

| Methane Sulfonic Acid | N/A | Reported to give high yields and purity. nih.gov |

Once the 2-amino-1,3,4-thiadiazole precursor is obtained, the final step in forming the core structure is the acylation of the exocyclic amino group. This is a straightforward and high-yielding reaction, typically accomplished using standard acylating agents like acetic anhydride (B1165640) or acetyl chloride.

Using Acetic Anhydride: The reaction is often carried out by refluxing the 2-amino-1,3,4-thiadiazole with acetic anhydride, sometimes in the presence of a base like pyridine. sciepub.com In one specific procedure, heating a thiosemicarbazone derivative with acetic anhydride led to the formation of an N-acetylated thiadiazole derivative. sciepub.com Another example involves the acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with acetic anhydride to produce N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. mdpi.com

Using Acetyl Chloride (or other Acid Chlorides): Alternatively, acetyl chloride or other chloroacetyl chlorides can be used, often in an inert solvent like tetrahydrofuran (B95107) (THF), acetone (B3395972), or dichloromethane (B109758) at cooler temperatures (0 °C to room temperature). mdpi.commdpi.com A base such as triethylamine (B128534) or sodium acetate (B1210297) is typically added to neutralize the hydrochloric acid formed during the reaction. mdpi.comnih.gov For instance, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide was prepared by reacting the corresponding 2-amino-5-methyl-1,3,4-thiadiazole (B108200) with chloroacetyl chloride in THF with triethylamine at 0 °C. mdpi.com

| Acylating Agent | Solvent | Base | Typical Conditions |

| Acetic Anhydride | Acetic Anhydride (neat) / Pyridine | Pyridine (optional) | Reflux. sciepub.commdpi.com |

| Acetyl Chloride / Chloroacetyl Chloride | THF / Acetone / Dichloromethane | Triethylamine / Sodium Acetate | 0 °C to Room Temperature. mdpi.comnih.govimpactfactor.org |

Synthesis Strategies for this compound Derivatives and Analogs

A wide array of derivatives can be synthesized by modifying the core structure at the acetamide (B32628) side chain, the 5-position of the thiadiazole ring, or by using the thiadiazole as a building block for more complex heterocyclic systems.

To create diversity in the acetamide portion of the molecule, a common strategy involves coupling a carboxylic acid with a 2-amino-1,3,4-thiadiazole. This is particularly useful for synthesizing derivatives where the acetyl group is replaced by a more complex acyl group. Peptide coupling reagents are frequently used to facilitate this amide bond formation. A prominent example is the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

This method involves activating a carboxylic acid with the EDC/HOBt system, followed by the addition of the 2-amino-1,3,4-thiadiazole nucleophile. The reaction is typically carried out at room temperature in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govijcce.ac.ir This approach has been successfully used to synthesize series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.govijcce.ac.irijcce.ac.ir

The 1,3,4-thiadiazole (B1197879) ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes carbon atoms in the ring, particularly at the C2 and C5 positions, susceptible to nucleophilic attack, especially when a good leaving group is present. nih.govchemicalbook.com

Halogenated 1,3,4-thiadiazoles are valuable intermediates for introducing a wide range of functional groups via nucleophilic substitution. For example, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized and then reacted with various nucleophiles. nih.gov Secondary amines, such as piperazine (B1678402) derivatives, readily displace the chlorine atom to form new C-N bonds, yielding a diverse set of acetamide derivatives. mdpi.comnih.gov Similarly, the sulfur atom in 2-thio-substituted thiadiazoles can act as a nucleophile, attacking acyl chlorides in an SN2 reaction to form thioester derivatives. nih.gov

The this compound scaffold can serve as a precursor for the construction of fused and more complex heterocyclic systems. The reactive sites within the molecule, including the acetamide moiety and substituents on the thiadiazole ring, can participate in intramolecular or intermolecular cyclization reactions.

One important example is the synthesis of imidazo[2,1-b] derpharmachemica.comchemicalbook.comCurrent time information in Bangalore, IN.thiadiazole derivatives. bohrium.com This fused bicyclic system is typically formed by reacting a 2-amino-1,3,4-thiadiazole with an α-haloketone. bohrium.com Derivatives of this compound containing a reactive group, such as a 2-chloroacetamide, can undergo reaction with a thioamide or thiourea (B124793) followed by intramolecular cyclization to yield fused thiazole (B1198619) rings. nih.gov Furthermore, 2-cyano-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a versatile starting material to synthesize a variety of attached heterocycles, including pyrazoles, pyridines, and thiazoles, by reacting the active methylene (B1212753) group of the acetamide side chain with different reagents. researchgate.netrsc.org

Mannich and Schiff Base Derivative Synthesis Utilizing the Thiadiazole Scaffold

The synthesis of Mannich and Schiff bases represents a common and efficient strategy to modify the this compound scaffold. These reactions typically involve the amino group of 2-amino-1,3,4-thiadiazole precursors or the active methylene group in certain derivatives.

Schiff Bases: Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or a ketone. In the context of the thiadiazole scaffold, 2-amino-1,3,4-thiadiazole derivatives are frequently used as the amine component. The reaction involves refluxing the thiadiazole amine with a suitable aromatic or aliphatic aldehyde/ketone in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. rdd.edu.iqsaspublishers.comresearchgate.net This reaction leads to the formation of a C=N double bond, linking the substituent from the carbonyl compound to the thiadiazole ring via an imine bridge. rdd.edu.iqresearchgate.net A wide array of substituted aldehydes has been used to generate libraries of these derivatives. researchgate.net

Mannich Bases: The Mannich reaction is a fundamental aminoalkylation process in organic chemistry. researchgate.net It involves the reaction of a compound with an active hydrogen atom, an amine (primary or secondary), and formaldehyde (B43269). researchgate.netijpcbs.com For thiadiazole derivatives, the active hydrogen can be on the N-H of the amide or the thiadiazole ring itself. A general procedure involves reacting the thiadiazole substrate with formaldehyde and a secondary amine (like piperidine (B6355638) or morpholine) to yield the corresponding Mannich base. ijpcbs.comresearchgate.net For instance, a methanolic solution of a 2-amino-1,3,4-thiadiazole derivative can be treated with formaldehyde, followed by the addition of an amine, to produce the desired product. ijpcbs.com

Table 1: Examples of Synthesized Schiff and Mannich Bases from 1,3,4-Thiadiazole Precursors This table is interactive. You can sort and filter the data.

| Compound Type | Precursor | Reagents | Resulting Derivative Structure/Name | Ref |

|---|---|---|---|---|

| Schiff Base | 5-substituted-2-amino-1,3,4-thiadiazolidines | Various aldehydes/ketones | 5-substituted-1,3,4-thiadiazolidine Schiff bases | saspublishers.com |

| Schiff Base | 2,5-dihydrazino-1,3,4-thiadiazole | Appropriate aldehydes | 2,5-di(arylhydrazone)-1,3,4-thiadaizoles | researchgate.net |

| Schiff Base | 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole | p-chlorobenzaldehyde, glacial acetic acid | 1-(4-chlorophenyl)-N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)methanimine | rdd.edu.iq |

| Mannich Base | 2-amino-5-phenyl-1,3,4-thiadiazole | Formaldehyde, various amines | N-Mannich bases of 5-phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.com |

| Mannich Base | Thiazolidine-2,4-dione derivatives | Formaldehyde, primary/secondary amine | 5-(furan/thiophen-2-ylmethylene)thiazolidine-2,4-dione-based Mannich bases | researchgate.net |

| Mannich Base | Thiabendazole | Formaldehyde, piperazine | Mannich base of thiabendazole | researchgate.net |

Preparation of Hybrid Structures (e.g., Acetylenic, Benzimidazole-linked, Indole-linked Analogs)

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent platform for developing such hybrids.

Acetylenic Analogs: Acetylenic derivatives of 1,3,4-thiadiazole have been synthesized, primarily by leveraging the nucleophilicity of the thiol group in 2-mercapto-1,3,4-thiadiazole precursors. rdd.edu.iq A common method involves the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with propargyl bromide. rdd.edu.iq This SN2 reaction proceeds by the nucleophilic attack of the sulfide (B99878) anion on propargyl bromide, affording the desired S-propargylated thiadiazole derivative. rdd.edu.iq Further modifications can then be carried out, such as forming Schiff bases from the 2-amino group. rdd.edu.iq

Benzimidazole-linked Analogs: Hybrid molecules incorporating both the 1,3,4-thiadiazole and benzimidazole (B57391) rings have been synthesized through various linkage strategies. impactfactor.orgajgreenchem.com One prevalent method involves creating an acetamide bridge. This can be achieved by first preparing 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide from a 2-amino-1,3,4-thiadiazole derivative and chloroacetyl chloride. impactfactor.orgnih.gov This intermediate is then reacted with a nucleophilic nitrogen on the benzimidazole ring (e.g., 2-methyl-1H-benzimidazole) in a solvent like acetone with a base such as potassium carbonate to form the final hybrid structure. impactfactor.org

Indole-linked Analogs: The synthesis of indole-thiadiazole hybrids often employs molecular hybridization to connect the two heterocyclic systems. mdpi.combohrium.com One approach involves synthesizing an intermediate like 2-chloro-N-(aryl)acetamide and reacting it with a thiadiazole thiol in the presence of a base to form a thioether linkage. nih.gov Another strategy is the use of click chemistry, specifically the 1,3-dipolar cycloaddition between an azide (B81097) derivative and a terminal acetylene. mdpi.comsemanticscholar.org For example, new 1,2,3-triazole hybrid glycosides based on an indolyl system have been prepared by reacting azide derivatives with acetylated glycosyl terminal acetylenes, which are then linked to the thiadiazole moiety. mdpi.comsemanticscholar.org Amide bond formation is another common route, where indole-3-acetic acid can be condensed with a 5-substituted-1,3,4-thiadiazol-2-amine to create a direct amide linkage between the indole (B1671886) and thiadiazole components. bohrium.com

Table 2: Examples of Synthesized Hybrid Structures Based on the 1,3,4-Thiadiazole Scaffold This table is interactive. You can sort and filter the data.

| Hybrid Type | Synthetic Strategy | Key Intermediates / Reagents | Resulting Compound Class | Ref |

|---|---|---|---|---|

| Acetylenic | S-alkylation | 2-amino-5-mercapto-1,3,4-thiadiazole, propargyl bromide | 5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine derivatives | rdd.edu.iq |

| Benzimidazole-linked | Nucleophilic substitution | 2-methyl-1H-benzimidazole, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, K2CO3 | Benzimidazole derivatives containing a 1,3,4-thiadiazole ring and amide group | impactfactor.org |

| Benzimidazole-linked | Multi-step synthesis | Benzimidazole-1,3,4-thiadiazol-2-amine, various aldehydes | Benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives (Schiff bases) | ajgreenchem.com |

| Indole-linked | Click Chemistry (1,3-dipolar cycloaddition) | Azide derivatives, acetylated glycosyl terminal acetylenes | 1,3,4-Thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems | mdpi.comsemanticscholar.org |

| Indole-linked | Amide bond formation | Indole-3-acetic acid, 5-substituted-1,3,4-thiadiazol-2-amine | Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties | bohrium.com |

| Indole-linked | Multi-step synthesis via chloroacetamide intermediate | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, 1,3,4-thiadiazoles | Indole derivatives containing a penta-heterocycles scaffold | nih.gov |

Green Chemistry Approaches and Process Optimization in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several greener approaches have been explored.

A significant development is the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, which are common precursors to the target acetamide. encyclopedia.pub Traditionally, the synthesis involves cyclization reactions that often use toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or strong acids. A greener alternative utilizes polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide and a carboxylic acid. encyclopedia.pub This method proceeds in a one-pot manner, simplifying the process and avoiding harsh reagents. The reaction involves the PPE-mediated acylation of thiosemicarbazide followed by cyclodehydration to form the thiadiazole ring. encyclopedia.pub

Another green approach involves optimizing reaction conditions. For the synthesis of N-(aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, the reaction of a chloroacetamide intermediate with a thiadiazole-thione was carried out at room temperature in acetone. nih.gov Performing reactions at ambient temperature, when feasible, significantly reduces energy consumption compared to methods requiring reflux. nih.gov Similarly, other syntheses have been optimized to proceed at room temperature in the presence of a base like potassium carbonate, which is considered a more environmentally benign choice than some other strong bases. researchgate.net These methods highlight a move towards more sustainable synthetic routes in the production of complex heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization Techniques for N 1,3,4 Thiadiazol 2 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals characteristic signals corresponding to the different proton environments.

For the parent compound, this compound, the following proton signals are typically observed:

A singlet corresponding to the three protons of the methyl (CH₃) group of the acetamide (B32628) moiety.

A singlet for the proton on the thiadiazole ring.

A broad singlet at a downfield chemical shift, characteristic of the amide (NH) proton.

In derivatives of this compound, additional signals will be present, corresponding to the specific substituents. For instance, in N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, multiplets corresponding to the aromatic protons of the phenyl group are observed in the aromatic region of the spectrum. Similarly, for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, characteristic signals for the methyl and piperazine (B1678402) protons are readily identified. mdpi.comnih.gov The integration of these signals provides the relative ratio of the different types of protons, further confirming the structure.

Table 1: Representative ¹H NMR Data for this compound and its Derivatives in DMSO-d₆

| Compound | Proton Assignment | Chemical Shift (δ, ppm) |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | NH | 12.64 (s, 1H) |

| ArH | 7.94 (m, 2H) | |

| ArH | 7.54–7.51 (m, 3H) | |

| CH₃ | 2.22 (s, 3H) | |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | CH₃ (thiadiazole) | 2.60 (s, 3H) |

| CH₂ | 3.29 (s, 2H) | |

| Piperazine | 2.50–2.52 (m, 4H) | |

| Piperazine | 2.32 (br. s, 4H) | |

| CH₃ (piperazine) | 2.15 (s, 3H) | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide mdpi.com | NH | 12.41 (s, 1H) |

| ArH | 7.97 (d, 2H) | |

| ArH | 7.59 (d, 2H) | |

| ArH | 7.21 (t, 2H) | |

| ArH | 6.93 (d, 2H) | |

| ArH | 6.78 (t, 1H) | |

| CH₂ | 3.46 (s, 2H) | |

| Piperazine | 3.18 (t, 4H) | |

| Piperazine | 2.70 (t, 4H) |

s = singlet, d = doublet, t = triplet, m = multiplet, br. s. = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound and its derivatives, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the acetamide group, the carbons of the thiadiazole ring, and the methyl carbon. In substituted derivatives, additional signals corresponding to the carbons of the substituent groups are also observed. For example, in N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, signals for the aromatic carbons of the phenyl group are present.

Table 2: Representative ¹³C NMR Data for this compound and its Derivatives in DMSO-d₆

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | C=O | 168.77 |

| C-2 (thiadiazole) | 161.75 | |

| C-5 (thiadiazole) | 158.47 | |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | C=O | 169.02 |

| C-2 (thiadiazole) | 159.71 | |

| C-5 (thiadiazole) | 158.60 | |

| CH₂ | 60.53 | |

| Piperazine | 55.03 | |

| Piperazine | 52.90 | |

| CH₃ (piperazine) | 46.21 | |

| CH₃ (thiadiazole) | 15.23 | |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide nih.gov | C=O | 169.84 |

| C-2 (thiadiazole) | 160.07 | |

| C-5 (thiadiazole) | 158.22 | |

| Aromatic | 151.48, 129.37, 119.26, 115.89 | |

| CH₂ | 60.86 | |

| Piperazine | 52.92 | |

| Piperazine | 48.62 | |

| S-CH₂ | 28.52 | |

| CH₃ | 15.25 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out the proton spin systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretching: A prominent absorption band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. mdpi.commdpi.comnih.gov

C=O Stretching: A strong, sharp absorption band typically appears in the range of 1650-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acetamide group. mdpi.commdpi.comnih.gov

C-H Stretching: Absorption bands for aliphatic C-H stretching are usually observed between 2800 and 3000 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the thiadiazole and any aromatic rings typically occur in the 1500-1650 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H (aliphatic) Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | 3282 | 1705 | 2943 | - |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | 3240 | 1705 | 2900–2822 | 1640, 1593 |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide mdpi.com | 3245 | 1699 | 2990–2825 | 1630, 1597 |

| 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide rsc.org | 3449 | 1702 | 2955-2749 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can also be used to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the determination of the elemental formula. researchgate.net For this compound and its derivatives, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. mdpi.comnih.govbrieflands.com

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to piece together the original structure. For instance, the loss of the acetyl group or cleavage of the thiadiazole ring can lead to characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Formula | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound nih.gov | C₄H₅N₃OS | - | 143.17 | - |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | C₁₀H₁₇N₅OS | ESI | 256 | - |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | C₁₁H₁₉N₅OS₂ | ESI | 302 | - |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide brieflands.com | C₁₈H₁₇N₃O₂S₂ | - | 368 (M⁺) | 148, 121, 91 |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages of these elements are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. rsc.orgimpactfactor.orgmdpi.com

Table 5: Elemental Analysis Data for a Representative this compound Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| N-(4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide impactfactor.org | C₁₂H₁₂N₄O₄S | C: 46.75, H: 3.92, N: 18.17, S: 10.40 | C: 46.71, H: 3.96, N: 18.17, S: 10.40 |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-imino-3H-benzo[f]chromene-2-carboxamide rsc.org | C₁₈H₁₄N₄O₂S | C: 61.70, H: 4.03, N: 15.99 | C: 61.55, H: 3.96, N: 16.05 |

| (E)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxo-N-(1H-1,2,4-triazol-3-yl)acetohydrazonoyl cyanide rsc.org | C₉H₉N₉OS | C: 37.11, H: 3.11, N: 43.28 | C: 37.05, H: 3.05, N: 43.18 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the synthesis and analysis of this compound derivatives, serving the dual purpose of monitoring reaction progress and purifying the final products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used method for rapidly checking the purity of this compound compounds and monitoring the progress of chemical reactions. nih.govderpharmachemica.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the separation of reactants, intermediates, and products. nih.govmdpi.com The completion of a reaction is often confirmed by the disappearance of the starting material spots and the appearance of a single product spot. nih.govgoogle.com The spots are typically visualized under ultraviolet (UV) light. mdpi.com

Table 1: Representative TLC Conditions for this compound Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Application |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) (2:1) | Monitoring reaction progress of benzothiazole (B30560) hybrids. mdpi.com |

| Silica Gel GF | Benzene (B151609):Acetone (B3395972) (9:1) | Purity analysis of 2-Chloro-N-[5-(substituted-phenyl)- nih.govnih.govsielc.com-thiadiazol-2-yl]-acetamide. derpharmachemica.com |

| Silica Gel | Various polarities | General purity confirmation of synthesized compounds. nih.govbrieflands.com |

Column Chromatography

For the purification and isolation of this compound and its derivatives on a larger scale, column chromatography is the method of choice. nih.gov This technique employs a stationary phase, typically silica gel, packed into a column through which a solvent mixture (mobile phase) is passed to separate the components of a mixture. nih.govbrieflands.com The selection of the eluent system is critical for achieving effective separation. For instance, a crude product of N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide was purified using a mobile phase of benzene and ethyl acetate. psu.edu Similarly, derivatives have been purified using gradients of ethyl acetate in petroleum ether. nih.gov In addition to traditional column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the analysis and purification of related compounds, utilizing reverse-phase columns with mobile phases like acetonitrile (B52724), water, and an acid modifier. sielc.comsielc.com

Table 2: Column Chromatography Conditions for Purifying this compound Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Compound Type Purified |

|---|---|---|

| Silica Gel (70-230 mesh) | Ethyl Acetate/Petroleum Ether | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.govbrieflands.com |

| Silica Gel | Benzene:Ethyl Acetate (5:1 v/v) | N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. psu.edu |

| Newcrom R1 (HPLC) | Acetonitrile, Water, Phosphoric Acid | Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. sielc.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of this compound and its analogues. This powerful technique provides detailed information on crystal systems, unit cell dimensions, and the spatial arrangement of atoms within the molecule.

Crystal Data and Unit Cell Parameters

The crystal structure analysis of several derivatives of this compound reveals that they often crystallize in the monoclinic system. nih.govpsu.eduiucr.org The specific parameters of the unit cell, such as the lengths of the axes (a, b, c) and the angle β, are unique to each crystalline solid and define the size and shape of the repeating unit in the crystal lattice. For example, N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide crystallizes in the monoclinic P2₁/c space group with four molecules (Z=4) per unit cell. nih.goviucr.org

Table 3: Crystal Data and Unit Cell Parameters for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.goviucr.org | C₁₂H₁₂FN₃O₂S | Monoclinic | P2₁/c | 9.5061 | 11.2152 | 12.7752 | 101.823 | 1333.11 | 4 |

| N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide psu.edu | C₁₃H₁₅N₃O₃S | Monoclinic | P2₁ | 11.3790 | 10.5993 | 11.9596 | 108.225 | 1370.08 | 4 |

Molecular Conformation, Bond Lengths, and Bond Angles

X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation. In derivatives of this compound, bond lengths and angles are generally found to be within normal ranges. nih.goviucr.org A noteworthy conformational feature observed in several derivatives is a short intramolecular interaction between the thiadiazole sulfur atom and the acetamido oxygen atom, which suggests a hypervalent S···O interaction. nih.govnih.gov For instance, in N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide, this S···O contact distance is 2.682 (18) Å. nih.gov In some structures, the thiadiazole ring adopts a non-planar envelope conformation. psu.edu

Table 4: Selected Interatomic Distances and Angles for this compound Derivatives

| Compound | Feature | Parameter | Value |

|---|---|---|---|

| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.gov | Intramolecular contact | S···O distance | 2.682 (18) Å |

| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.gov | Dihedral Angle | Thiadiazole/Benzene ring | 86.82 (11)° |

| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | Hypervalent interaction | S···O distance | 2.628 (4) Å |

| N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide psu.edu | Ring Conformation | Thiadiazole Ring | Envelope |

Planarity Analysis of the Thiadiazole-Acetamide Unit

The degree of planarity of the core thiadiazole-acetamide unit is a key structural parameter. In several derivatives, this moiety is found to be essentially planar. For N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, the root-mean-square (r.m.s.) deviation from planarity for the acetamido-1,3,4-thiodiazole unit is a mere 0.045 (8) Å. researchgate.netnih.gov Similarly, the acetamido-1,3,4-thiadiazole unit in another derivative is also nearly planar, with an r.m.s. deviation of 0.082 Å. nih.gov However, perfect planarity is not always observed; in one case, the planes of the acetamide and 1,3,4-thiadiazole (B1197879) units are twisted with respect to each other by 10.8 (4)°. nih.gov This planarity or deviation from it can influence crystal packing and intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.govresearchgate.netnih.gov

Table 5: Planarity Analysis of the Thiadiazole-Acetamide Unit in Derivatives

| Compound | Parameter | Value |

|---|---|---|

| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide researchgate.netnih.gov | r.m.s. deviation | 0.045 (8) Å |

| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | r.m.s. deviation | 0.082 Å |

| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | Twist between acetamide and thiadiazole planes | 10.8 (4)° |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, Inversion Dimers)

A primary structural motif observed in the crystal packing of this compound derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. iucr.orgnih.gov In many instances, these dimers are formed by pairs of N—H⋯N hydrogen bonds, where the amide proton of one molecule interacts with a nitrogen atom of the 1,3,4-thiadiazole ring of a neighboring molecule. This specific interaction typically results in the formation of a stable R22(8) ring motif. nih.goviucr.org

For example, in the crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating these R22(8) rings. nih.gov Similarly, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide also exhibits the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds. iucr.org In other derivatives, such as 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, analogous inversion dimers are formed through N—H⋯S hydrogen bonds. nih.gov

These primary dimer motifs are subsequently assembled into more extended, higher-order supramolecular structures through weaker intermolecular interactions. The most common of these secondary interactions are C—H⋯O hydrogen bonds. In the case of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, the inversion dimers are linked into chains by C—H⋯O interactions involving the methylsulfanyl groups and the carbonyl oxygen atoms. nih.gov Likewise, the dimers of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide are connected by C—H⋯O interactions, forming layers. iucr.org

The crystal packing of more complex derivatives can be stabilized by a wider array of interactions. In some imidazo[2,1-b] researchgate.netnih.govsmolecule.comthiadiazole derivatives, inversion dimers are formed by pairs of C—H⋯S hydrogen bonds, which are then linked into chains by C—H⋯O and C—H⋯π interactions. nih.gov The crystal structure of N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is stabilized by a combination of intermolecular N—H⋯O and C—H⋯O interactions. nih.gov Furthermore, intramolecular forces, such as hypervalent S⋯O interactions, can play a role in defining the molecular conformation, which in turn influences the crystal packing. iucr.org The diversity in substituents on the thiadiazole ring can lead to different hydrogen bonding schemes and, consequently, to phenomena such as polymorphism. psu.edu

The following tables summarize the key intermolecular interactions and packing motifs identified in the crystal structures of selected derivatives.

Table 1: Hydrogen Bonding and Dimer Formation in this compound Derivatives

| Compound Name | Primary Interaction | Resulting Motif | Reference |

|---|---|---|---|

| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | N—H⋯N | Inversion dimer with R22(8) ring | nih.gov |

| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide | N—H⋯N | Centrosymmetric dimer | iucr.org |

| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | N—H⋯N | R22(8) ring motif | iucr.org |

| 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione | N—H⋯S | Inversion dimer | nih.gov |

In Vitro Biological Activity Evaluation and Mechanistic Insights of N 1,3,4 Thiadiazol 2 Yl Acetamide Derivatives

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold that has been extensively modified to generate a library of derivatives with potent cytotoxic effects against human cancer cells. nih.gov Researchers have focused on synthesizing and evaluating these compounds to understand their structure-activity relationships and mechanisms of action.

Efficacy Assessment Against Diverse Human Cancer Cell Lines

N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives have been tested against a wide array of human cancer cell lines, demonstrating varied and sometimes potent cytotoxic activity. The efficacy, often measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific derivative and the cancer cell line.

For instance, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were evaluated against prostate cancer (PC3), breast cancer (MCF-7), and neuroblastoma (SKNMC) cell lines. nih.govresearchgate.net Similarly, other derivatives have shown activity against colon cancer lines like HT-29 and HCT116, lung carcinoma (A549), glioblastoma (U87), and various leukemia cells (K562, HL-60). nih.govnih.govmdpi.com

One study reported a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. nih.gov Another compound with two methoxy (B1213986) groups on its phenyl rings demonstrated potent activity against MCF-7 and A549 cells, with IC₅₀ values of 0.28 and 0.52 μg/mL, respectively. nih.gov A class of honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold also showed high potency against seven cancer cell lines, including A549, MCF-7, HeLa, and HCT116, with IC₅₀ values ranging from 1.62 to 10.21 μM. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | Active (Potency varies) | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | Active (Potency varies) | nih.govresearchgate.net |

| 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide series | PC3 (Prostate) | Activity Evaluated | nih.govresearchgate.net |

| 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide series | SKNMC (Neuroblastoma) | Activity Evaluated | nih.govresearchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide series | HT-29 (Colon) | Activity Evaluated | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 μM | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | U87 (Glioblastoma) | Activity Evaluated | nih.gov |

| Cinnamic acid derivative with 1,3,4-thiadiazole ring | A549 (Lung) | 0.52 µg/mL | nih.gov |

| Honokiol derivative with 1,3,4-thiadiazole scaffold (8a) | A549, MCF-7, HeLa, HCT116 | 1.62–4.61 μM | mdpi.com |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 µM | nih.govnih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa (Cervical) | Activity Evaluated | nih.govscribd.com |

| 5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole | HL-60 (Leukemia) | Activity Evaluated | nih.govscribd.com |

Investigation of Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest Modulation

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptosis through the activation of caspase enzymes, which are central executioners of the apoptotic pathway. nih.govresearchgate.net For example, derivatives 4b (3-Cl) and 4c (4-Cl) were found to enhance the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.govresearchgate.net The activation of caspase-3, a key downstream effector caspase, is a common finding in studies of these compounds. nih.gov

In addition to apoptosis, these derivatives can modulate the cell cycle, leading to arrest at specific phases. mdpi.comrsc.org This prevents cancer cells from proliferating. For instance, one derivative was found to arrest MCF-7 breast cancer cells at the G2/M phase of the cell cycle. rsc.org Another study observed that their most potent compounds induced cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. mdpi.com One particular derivative, compound 19 from a synthesized series, was shown to arrest breast cancer cells at the G2/M phase, while another, 6b, significantly increased the percentage of cells in the sub-G1 phase. rsc.org

Specific Enzyme and Pathway Inhibition Studies in Cancer

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Akt and PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers. Some thiadiazole derivatives have been identified as inhibitors of this pathway. One study reported that a derivative, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide, induces apoptosis in C6 glioma cells by inhibiting Akt. The inhibition of Akt prevents the phosphorylation of downstream proteins involved in cell survival and proliferation. nih.gov

Kinase Inhibition (Abl, Src, EGFR/HER-2): Several derivatives have been investigated as kinase inhibitors. N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM. nih.gov This is particularly relevant for certain types of leukemia, such as those positive for the Bcr-Abl fusion protein. nih.gov Other research has focused on developing derivatives as dual inhibitors of EGFR and HER-2, which are important targets in breast and other cancers. mdpi.com A series of N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were identified as novel EGFR/HER-2 dual-target inhibitors. mdpi.com Additionally, studies on related compounds have shown inhibition of the Src protein, a key regulator of osteoclast function. nih.gov

Caspase Activation: As mentioned previously, a key part of the apoptotic mechanism is the activation of caspases. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to be potent activators of caspase-3 and caspase-9 in MCF-7 cells, directly linking them to the intrinsic apoptotic pathway. nih.govresearchgate.net

Antimicrobial and Antifungal Efficacy

The thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Consequently, this compound derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. bohrium.comekb.eg

Spectrum of Activity Against Specific Bacterial Strains

Derivatives of this compound have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iq

Escherichia coli (E. coli): Several studies have confirmed the activity of these compounds against E. coli. impactfactor.orgresearchgate.net For example, a series of 5-arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one compounds, which incorporate the thiadiazole structure, showed moderate activity against E. coli. researchgate.net

Staphylococcus aureus (S. aureus): Activity against the Gram-positive bacterium S. aureus has also been reported. impactfactor.orgresearchgate.net The same series of 5-arylidene derivatives mentioned above also displayed moderate inhibitory effects against S. aureus. researchgate.net Newly synthesized N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds were also tested in vitro for their antibacterial properties against S. aureus. bohrium.comimpactfactor.org

Table 2: Antibacterial Spectrum of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative Class | Bacterial Strain | Outcome | Reference |

|---|---|---|---|

| N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides | Escherichia coli | Activity Tested | bohrium.comimpactfactor.org |

| N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides | Staphylococcus aureus | Activity Tested | bohrium.comimpactfactor.org |

| 5-Arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | Escherichia coli | Moderate Activity | researchgate.net |

| 5-Arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | Staphylococcus aureus | Moderate Activity | researchgate.net |

| Acetylenic derivatives of 1,3,4-thiadiazole | Escherichia coli | Good to High Activity | rdd.edu.iq |

| Acetylenic derivatives of 1,3,4-thiadiazole | Staphylococcus aureus | Good to High Activity | rdd.edu.iq |

Spectrum of Activity Against Fungal Pathogens

The antifungal potential of this compound derivatives has been explored against both human and plant pathogenic fungi.

Candida Species: Derivatives have shown notable activity against various Candida species, which are common human fungal pathogens. One study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which proved to be a potent agent against different Candida species, with minimal inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov The mechanism was found to involve the disruption of cell wall biogenesis. nih.gov

Rhizoctonia solani and Fusarium graminearum: These plant pathogenic fungi are significant threats to agriculture. Certain this compound derivatives have been synthesized and tested for their ability to inhibit these pathogens. One compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a), showed a potent anti-R. solani effect with an EC₅₀ value of 33.70 μg/mL, which was more effective than the commercial fungicide hymexazol. researchgate.netnih.gov The same series of compounds was also evaluated against Fusarium graminearum. ekb.egresearchgate.netnih.gov

Table 3: Antifungal Spectrum of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Fungal Pathogen | Activity (EC₅₀ / MIC) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | MIC: 8–96 μg/ml | nih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a) | Rhizoctonia solani | EC₅₀: 33.70 μg/mL | researchgate.netnih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide series | Fusarium graminearum | Activity Evaluated | ekb.egresearchgate.netnih.gov |

| Pyrazole (B372694) carboxamide and niacinamide derivatives | Rhizoctonia solani | Activity Evaluated | researchgate.net |

| Pyrazole carboxamide and niacinamide derivatives | Fusarium graminearum | Activity Evaluated | researchgate.net |

Elucidation of Investigated Mechanisms of Action

The broad-spectrum antimicrobial activity of this compound derivatives is often attributed to their ability to interfere with essential bacterial and fungal enzymes. Key mechanisms of action that have been investigated include the inhibition of DNA gyrase and lanosterol (B1674476) 14α-demethylase.

DNA Gyrase Inhibition: DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. Certain derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of this enzyme. For instance, gatifloxacin (B573) derivatives incorporating a 5-(5-nitroheteroaryl)-1,3,4-thiadiazol-2-yl group at the C-7 position have demonstrated complete inhibition of DNA gyrase or DNA topoisomerase IV. hilarispublisher.com This activity contributes to their potent effect against Gram-positive bacteria. hilarispublisher.com The search for novel antimicrobial agents has also highlighted thiosemicarbazide (B42300) derivatives, precursors to thiadiazoles, which significantly inhibit the activity of Staphylococcus aureus DNA gyrase. nih.gov Further studies have led to the discovery of 1,4-dicarbonylthiosemicarbazides as a new class of DNA gyrase inhibitors, with some compounds showing potent inhibition of S. aureus gyrase with IC50 values in the low micromolar range. biorxiv.org

Lanosterol 14α-Demethylase Inhibition: In fungi, the enzyme lanosterol 14α-demethylase (CYP51) is a key component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Azole antifungal drugs, a major class of antifungals, function by inhibiting this enzyme. acs.org Research has shown that derivatives of 1,3,4-thiadiazole can also target this pathway. They are predicted to inhibit fungal lanosterol 14α-demethylase, which is likely the mechanism behind their antifungal activity. vulcanchem.comnih.gov Molecular docking studies have supported this, showing a possible binding mode of thiadiazole derivatives within the active site of 14α-demethylase. acs.org This inhibition disrupts ergosterol production, leading to a compromised cell membrane and fungal cell death.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. A primary mechanism explored in this context is the inhibition of cyclooxygenase (COX) enzymes.

Investigation of Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. mdpi.com

Several studies have evaluated 1,3,4-thiadiazole derivatives for their COX inhibitory activity. A series of 1,3,4-trisubstituted pyrazole derivatives, including an N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compound (PYZ38), was found to have an IC50 value of 1.33 μM for COX-2 with a selectivity index greater than 60. nih.govaalto.fi In another study, a thiadiazole-benzothiazole hybrid, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7), was identified as a potent and selective inhibitor of COX-1, showing 51.36 ± 3.32% inhibition at a concentration of 100 µM. researchgate.netdergipark.org.tr This compound exhibited weaker inhibition of COX-2. researchgate.netdergipark.org.tr The development of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has also yielded compounds with significant anti-inflammatory and analgesic effects. bohrium.com

| Compound/Derivative Class | Target | Activity (IC50 / % Inhibition) | Selectivity |

| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (PYZ38) | COX-2 | IC50 = 1.33 μM nih.govaalto.fi | S.I. > 60 nih.govaalto.fi |

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-1 | 51.36 ± 3.32% at 100 µM researchgate.netdergipark.org.tr | Selective for COX-1 researchgate.netdergipark.org.tr |

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-2 | 11.05 ± 1.69% at 100 µM researchgate.netdergipark.org.tr | Weaker inhibition researchgate.netdergipark.org.tr |

Enzyme Inhibition Studies (Non-Anticancer/Antimicrobial)

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anti-inflammatory applications. These compounds have demonstrated inhibitory activity against several other key enzymes, including carbonic anhydrases, cholinesterases, and monoamine oxidases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. cumhuriyet.edu.tr Several this compound derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.

A study of novel 1,3,4-thiadiazole analogs found them to inhibit both AChE and BChE with IC50 values in the micromolar range. cumhuriyet.edu.tr Specifically, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide (6e) was identified as the most potent inhibitor against both enzymes in its series. cumhuriyet.edu.tr Other research on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide (B32628) derivatives showed they were generally more selective for AChE over BChE. tandfonline.comnih.gov Furthermore, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus demonstrated remarkable anticholinesterase activity, with some compounds exhibiting potency in the nanomolar range, surpassing the reference drug donepezil. tbzmed.ac.ir

| Derivative Class | Target | Activity (IC50) | Selectivity |

| Novel 1,3,4-thiadiazole analogs | AChE | 8.250 - 20.382 μM cumhuriyet.edu.tr | - |

| Novel 1,3,4-thiadiazole analogs | BChE | 0.986 - 14.143 μM cumhuriyet.edu.tr | - |

| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | AChE | Significant inhibition tandfonline.comnih.gov | More selective for AChE tandfonline.comnih.gov |

| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | BChE | Less significant inhibition tandfonline.comnih.gov | - |

| Benzamide derivatives with 1,3,4-thiadiazole nucleus | AChE | Nanomolar range (e.g., 1.82 ± 0.6 nM for compound 7e) tbzmed.ac.ir | - |

| Phthalazine-1,4-dione derivatives with 1,3,4-thiadiazole | AChE | 257.60 ± 27.84 – 442.60 ± 52.13 nM researchgate.net | - |

Monoamine Oxidase (MAO) Enzyme Inhibition (h-MAO-A, h-MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical drug targets for treating neurological disorders like depression and Parkinson's disease. rsc.org There are two isoforms, MAO-A and MAO-B.

Derivatives of 1,3,4-thiadiazole have shown significant potential as MAO inhibitors. A series of new 1,3,4-thiadiazole derivatives were found to be selective inhibitors of human MAO-A (hMAO-A). nih.gov Many of these compounds had lower IC50 values than the drug moclobemide, with compound 6b being the most active (IC50 = 0.060 μM) and showing a reversible and competitive inhibition profile. rsc.orgnih.gov In contrast, another study on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives found them to be more selective against h-MAO-B than h-MAO-A, making them potential dual inhibitors of both AChE and h-MAO-B for Alzheimer's disease treatment. tandfonline.comnih.gov

| Derivative Class | Target | Activity (IC50) | Selectivity |

| 1,3,4-Thiadiazole derivatives with alkyl/arylamine moieties | hMAO-A | Most compounds IC50 < 4.664 μM (Moclobemide) rsc.org | Selective for hMAO-A rsc.orgnih.gov |

| Compound 6b | hMAO-A | 0.060 μM rsc.org | Selective for hMAO-A nih.gov |

| 1,3,4-Thiadiazole derivatives with alkyl/arylamine moieties | hMAO-B | No significant activity nih.gov | - |

| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | h-MAO-A | No significant inhibition tandfonline.com | - |

| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | h-MAO-B | Significant inhibition tandfonline.comnih.gov | Selective for h-MAO-B tandfonline.comnih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

While direct studies on this compound and its specific inhibitory activity against dihydrofolate reductase (DHFR) are not extensively detailed in the provided context, the broader class of 1,3,4-thiadiazole derivatives has been investigated for this activity. DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), a core component of nucleic acids, suggests its potential to interfere with DNA replication processes, a mechanism relevant to DHFR inhibition. nih.gov Further research is needed to specifically elucidate the DHFR inhibitory potential of this compound derivatives.

15-Lipoxygenase-1 Inhibition

Human 15-lipoxygenase-1 (h-15-LOX-1) is an enzyme implicated in inflammatory conditions such as asthma and chronic bronchitis. nih.gov Research into inhibitors of this enzyme has included screening of nitrogen-containing heterocyclic compounds. nih.gov Phthalimide analogs, which can be considered related to acetamide structures, have been investigated as potential 15-lipoxygenase-1 inhibitors. ijcce.ac.ir One study focused on the rational development of potent h-15-LOX-1 inhibitors by screening a fragment collection of diverse nitrogen-containing heterocycles, which led to the identification of potent inhibitors with clear structure-activity relationships. nih.gov Although direct data on this compound is not specified, the known anti-inflammatory properties of thiadiazole derivatives suggest that exploring their activity against 15-LOX-1 could be a promising area of research. nih.govrsc.org

Anticonvulsant Activity Assessment and Receptor Modulatory Effects

Derivatives of this compound have demonstrated significant anticonvulsant properties in various preclinical models. The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.govfrontiersin.org

Several studies have highlighted the potential of these compounds. For instance, certain benzothiazole-1,3,4-thiadiazole conjugates have shown potent anticonvulsant activity. nih.gov Notably, compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide provided 100% protection against seizures at a low dose. nih.gov The lipophilic nature of the heterocyclic ring is believed to contribute to this activity. nih.govfrontiersin.org

Another derivative, 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide, exhibited prominent anticonvulsant effects. nih.govfrontiersin.org Furthermore, [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide] was found to be more effective than the standard drug valproic acid in certain tests. nih.govfrontiersin.org The presence of nitro and chloro groups on the molecule has also been associated with potent anticonvulsant activity. frontiersin.org

The mechanism of action for the anticonvulsant effects of some thiadiazole derivatives, like acetazolamide (B1664987), is linked to the inhibition of carbonic anhydrase in the central nervous system. nih.gov This inhibition is thought to slow down abnormal neuronal discharge. nih.gov

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Model | Key Findings | Reference |

| 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide | MES | 100% protection at 30 mg/kg | nih.gov |

| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide | MES | 100% protection at 30 mg/kg | nih.gov |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsion | ≥50% activity at 30 mg/kg | nih.govfrontiersin.org |

| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | MES and PTZ | 1.8 times more effective (LD50) than valproic acid | nih.govfrontiersin.org |

| 4-[5-benzoyl amino-(1,3,4)-thiadiazole-2yl-sulfanyl]-benzene sulfonyl chloride | MES and PTZ | Best activity at 25 mg/kg among tested compounds | nih.govfrontiersin.org |

Other Emerging Bioactivities and Biological Targets

The 1,3,4-thiadiazole scaffold is a known component of diuretic drugs like acetazolamide. nih.govresearchgate.net Derivatives of N-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)acetamide have been synthesized and evaluated for their diuretic activity. researchgate.net Studies in Swiss albino mice have shown that these compounds can increase the excretion of water and electrolytes. researchgate.net Specifically, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles demonstrated a significant increase in both water and electrolyte excretion compared to control groups. researchgate.net The diuretic effect of acetazolamide is due to its inhibition of carbonic anhydrase in the kidneys, leading to renal loss of bicarbonate ions, which in turn carries out sodium, water, and potassium. nih.gov

Table 2: Diuretic Activity of 1,3,4-Thiadiazole Derivatives

| Compound Type | Key Findings | Reference |

| 5-methyl derivatives of 1,3,4-thiadiazoles | Significant increase in water and electrolyte excretion | researchgate.net |

| para-nitro-substituted benzene (B151609) ring at 2-thioate group of 5-methyl-1,3,4-thiadiazole | Highest diuretic activity (0.82) in the study | researchgate.net |

The 1,3,4-thiadiazole ring is present in various agrochemicals. rsc.orgrsc.org Derivatives of this compound have been investigated for their herbicidal, acaricidal, and insecticidal properties.

In terms of herbicidal activity, a derivative identified as 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) showed excellent inhibition against Lactuca sativa (L.s.) with an IC50 value of 42.7 g/ha. acs.org This compound did not show harmful effects on Zea mays (corn) at effective field dosages. acs.org The herbicidal effect of some thiadiazole derivatives is attributed to the inhibition of photosynthesis. researchgate.net

For insecticidal and acaricidal activities, various derivatives have been synthesized and tested. For example, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a precursor to synthesize compounds that were evaluated against the cotton leafworm, Spodoptera littoralis. rsc.orgrsc.orgresearchgate.net Additionally, matrinic amide derivatives containing a 1,3,4-thiadiazole scaffold have been synthesized and assessed for their insecticidal and acaricidal activities. acs.org

Table 3: Herbicidal and Insecticidal Activity of this compound Derivatives

| Compound | Activity | Target Organism | Key Findings | Reference |

| 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) | Herbicidal | Lactuca sativa | IC50 = 42.7 g/ha | acs.org |

| Derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Insecticidal | Spodoptera littoralis | Showed insecticidal effects | rsc.orgrsc.orgresearchgate.net |

| Matrinic amide derivatives containing 1,3,4-thiadiazole | Insecticidal/Acaricidal | Not specified | Investigated for activity | acs.org |

Several this compound derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. biointerfaceresearch.comwalshmedicalmedia.com

One highly active compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- nih.govresearchgate.netacs.orgthiadiazol-2-yl)acetamide, demonstrated a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid (92.7%). biointerfaceresearch.com This compound also had a lower IC50 value (43.1 µM) than ascorbic acid (50.5 µM), indicating greater potency. biointerfaceresearch.com The antioxidant activity of these organic molecules is related to their capacity to donate an electron or hydrogen atom to stabilize free radicals. walshmedicalmedia.com

Table 4: Antioxidant Activity of this compound Derivatives

| Compound | Method | Key Findings | Reference |

| 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- nih.govresearchgate.netacs.orgthiadiazol-2-yl)acetamide | DPPH Radical Scavenging | 88.9% scavenging ability; IC50 = 43.1 µM | biointerfaceresearch.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 92.7% scavenging ability; IC50 = 50.5 µM | biointerfaceresearch.com |

Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Acetamide Analogs

Impact of Substitutions on the Acetamide (B32628) Moiety on Biological Activity

Modifications to the acetamide portion of N-(1,3,4-thiadiazol-2-yl)acetamide have been shown to significantly impact the biological efficacy of these compounds. The nature and position of substituents on the phenyl ring of the acetamide group, for instance, can lead to substantial changes in activity.